Dihydro Lafutidine

Description

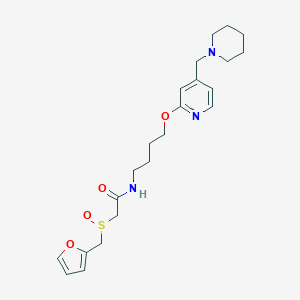

Structure

3D Structure

Properties

IUPAC Name |

2-(furan-2-ylmethylsulfinyl)-N-[4-[4-(piperidin-1-ylmethyl)pyridin-2-yl]oxybutyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H31N3O4S/c26-21(18-30(27)17-20-7-6-14-28-20)23-9-2-5-13-29-22-15-19(8-10-24-22)16-25-11-3-1-4-12-25/h6-8,10,14-15H,1-5,9,11-13,16-18H2,(H,23,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXNROJCVYGRYJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=CC(=NC=C2)OCCCCNC(=O)CS(=O)CC3=CC=CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H31N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20445252 | |

| Record name | Dihydro Lafutidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20445252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

433.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118288-14-5 | |

| Record name | Dihydro Lafutidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20445252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Dihydro Lafutidine chemical structure and properties

An In-Depth Technical Guide to Dihydro Lafutidine: Structure, Genesis, and Control

This technical guide provides a comprehensive analysis of Dihydro Lafutidine, a critical process-related impurity encountered during the synthesis of Lafutidine, a second-generation histamine H₂ receptor antagonist. For researchers, quality control analysts, and drug development professionals, understanding the formation, characterization, and control of such impurities is paramount for ensuring the purity, safety, and efficacy of the final active pharmaceutical ingredient (API).

Executive Summary

Dihydro Lafutidine is the saturated analogue of Lafutidine, distinguished by the reduction of a double bond within its butenyl side chain. It is not a metabolite but a manufacturing byproduct, primarily formed through the reductive action of certain reagents used in common synthetic routes to Lafutidine. Its presence in the final API is strictly controlled under international regulatory guidelines, such as those from the ICH, which mandate the identification and quantification of any single impurity present above a 0.1% threshold.[1] This guide delineates the chemical identity of Dihydro Lafutidine, elucidates its mechanism of formation, details analytical methods for its detection, and discusses synthetic strategies designed to mitigate its generation.

Chemical Identity and Structure

Dihydro Lafutidine's structure is highly similar to that of its parent compound, Lafutidine, with the key difference being the absence of the Z-configured double bond in the four-carbon chain linking the pyridinyl-oxy group and the acetamide nitrogen. This saturation results in a butyl chain, as opposed to a butenyl chain.

IUPAC Name: 2-((furan-2-ylmethyl)sulfinyl)-N-(4-((4-(piperidin-1-ylmethyl)pyridin-2-yl)oxy)butyl)acetamide[2]

The structural comparison is visualized below:

Caption: Structural comparison highlighting the saturated butyl chain in Dihydro Lafutidine versus the butenyl chain in Lafutidine.

Physicochemical Properties

As a pharmaceutical impurity, extensive experimental data on the physicochemical properties of isolated Dihydro Lafutidine is not widely published. However, key identifiers have been established, and a reference standard is commercially available for analytical purposes.[2]

| Property | Value | Source |

| CAS Number | 118288-14-5 | [2] |

| Molecular Formula | C₂₂H₃₁N₃O₄S | [2] |

| Molecular Weight | 433.57 g/mol | [2] |

| Appearance | Assumed to be a solid, similar to Lafutidine | Inferred |

| Solubility | Expected to have solubility profiles similar to Lafutidine in organic solvents | Inferred |

Genesis as a Process-Related Impurity

The formation of Dihydro Lafutidine is intrinsically linked to a specific step in the traditional synthesis of Lafutidine. The widely adopted Gabriel synthesis for preparing the primary amine intermediate often employs hydrazine hydrate in what is known as the Ing-Manske reaction.[1]

Mechanism of Formation

Hydrazine hydrate, while effective for cleaving the phthalimide group to yield the desired primary amine, also possesses reducing capabilities. This dual reactivity is the root cause of Dihydro Lafutidine formation. A precursor molecule containing the butenyl side chain is inadvertently reduced by hydrazine hydrate, saturating the double bond. This generates a "dihydro amine" intermediate alongside the intended unsaturated amine.[1] This mixture of intermediates then proceeds to the final condensation step, resulting in a final product contaminated with Dihydro Lafutidine, often at levels of 1.5-2.0%.[3]

The diagram below illustrates this critical side reaction.

Caption: Formation pathway of Dihydro Lafutidine during Lafutidine synthesis.

Mitigation Strategies in Synthesis

Given the challenges in removing Dihydro Lafutidine from the final product via purification—which often involves multiple recrystallization steps that significantly lower the overall yield—the most effective control strategy is to prevent its formation.[1][3] Modern synthetic approaches have focused on replacing the hydrazinolysis step. One successful alternative is the use of aminolysis with reagents such as hydroxylamine hydrochloride, which does not exhibit the same reducing potential, thereby yielding a much purer Lafutidine product free from the dihydro impurity.[1]

Analytical Characterization and Control

The separation and quantification of Dihydro Lafutidine from the Lafutidine API is a critical quality control step. Stability-indicating high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) methods are the industry standard for this purpose.[4][5]

High-Performance Liquid Chromatography (HPLC)

A robust reversed-phase HPLC method can effectively resolve Lafutidine from its dihydro impurity. The slight increase in hydrophobicity of Dihydro Lafutidine due to the saturated alkyl chain typically results in a slightly longer retention time on a C18 column compared to the parent drug.

Exemplary HPLC Protocol for Impurity Profiling

This protocol is a representative method synthesized from common practices in the field.[6]

-

Chromatographic System: A standard HPLC system equipped with a UV detector.

-

Column: Shiseido C18, 250mm x 4.6mm, 5µm particle size.

-

Mobile Phase: An isocratic mixture of Methanol and Acetonitrile (e.g., 90:10 v/v).

-

Flow Rate: 1.0 mL/minute.

-

Detection: UV at 273 nm.

-

Injection Volume: 20 µL.

-

Column Temperature: Ambient.

-

Sample Preparation:

-

Prepare a stock solution of the Lafutidine sample (e.g., 200 µg/mL) in the mobile phase.

-

For validation and quantification, use a certified reference standard of Dihydro Lafutidine to prepare calibration standards and to spike the sample for accuracy and specificity assessments.

-

-

System Suitability: Ensure baseline resolution between the Lafutidine and Dihydro Lafutidine peaks is greater than 2.0. The tailing factor for the Lafutidine peak should be less than 1.5.

Summary of Analytical Conditions

| Parameter | Condition |

| Technique | Reversed-Phase HPLC |

| Column | C18 (e.g., Shiseido, 250mm x 4.6mm, 5µm) |

| Mobile Phase | Methanol / Acetonitrile (90:10 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 273 nm |

| Reference Standard | Required for positive identification and quantification[2] |

Toxicological and Regulatory Significance

The primary concern regarding Dihydro Lafutidine is not based on specific, documented pharmacological activity but on the fundamental principle of pharmaceutical purity and safety. Regulatory bodies like the International Council for Harmonisation (ICH) require that impurities in drug substances be identified, reported, and qualified.[1] For an impurity like Dihydro Lafutidine, which can be present at levels exceeding 1.5%, its impact on the safety profile of the drug must be considered.[3] The development of synthetic methods that avoid its formation is a direct response to the need to improve the clinical safety of Lafutidine.[1] To date, no independent pharmacological or toxicological studies on Dihydro Lafutidine have been published, as the industry focus remains on its elimination.

Conclusion

Dihydro Lafutidine serves as a quintessential example of a process-related impurity whose control is critical to modern pharmaceutical manufacturing. Its genesis is a direct consequence of a specific synthetic methodology, and its mitigation has driven process optimization and the adoption of cleaner chemical pathways. For scientists in drug development, the case of Dihydro Lafutidine underscores the importance of a holistic understanding of reaction mechanisms, not only to achieve the desired product but also to minimize the formation of structurally similar impurities. Robust analytical methods, validated with certified reference standards, remain the cornerstone of ensuring that the final Lafutidine API meets the stringent purity and safety standards required for patient use.

References

- Method for preparing lafutidine from hydroxylamine hydrochloride. CN103130782A.

- Process-related impurities and degradation-related impurities of lafutidine. (a) Blank preparation. (b) Standard preparation.

- Lafutidine - Safety D

-

Lafutidine. PubChem. National Center for Biotechnology Information. Available from: [Link].

- What is the mechanism of Lafutidine?

- Method for preparing lafutidine by virtue of aminolysis. CN102212060A.

- Development and validation of stability-indicating UPLC method for the determination of lafutidine and its impurities in bulk and pharmaceutical dosage form.

- Lafutidine (CAS 118288-08-7). Cayman Chemical.

- (Z)-Lafutidine ((Z)-FRG-8813). MedChemExpress.

- [Pharmacological and therapeutic properties of lafutidine (stogar and protecadin), a novel histamine H2 receptor antagonist with gastroprotective activity]. PubMed.

- Lafutidine Drug Information, Uses, Side Effects, Chemistry. PharmaCompass.com.

- Lafutidine (FRG-8813). MedChemExpress.

- Lafutidine. RayBiotech.

- Lafutidine, a newly developed antiulcer drug, elevates postprandial intragastric pH and increases plasma calcitonin gene-related peptide and somatostatin concentrations in humans: comparisons with famotidine. PubMed.

- Determination of lafutidine in human plasma by high-performance liquid chromatography-electrospray ionization mass spectrometry: applic

- Lafutidine. Wikipedia.

- Exploring Lafutidine: A Deep Dive into Its Chemical Properties and Applic

- ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF LAFUTIDINE IN TABLET DOSAGE FORM BY RP-HPLC.

- A stability-indicating high performance liquid chromatographic analytical method for the determination of Lafutidine in Tablet. Scholars Research Library.

- A Mass spectrum of Lafutidine in MS 1 and B MS 2 mode in ESI + ve mode.

- 1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (NP0067931). NP-MRD.

- 1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0000177).

- Dihydro Lafutidine. CymitQuimica.

- Lafutidine. Chemsrc.

- What is Lafutidine used for?

- Lafutidine - Safety D

- Feasibility study of supportive care using lafutidine, a histamine H2 receptor antagonist, to prevent gastrointestinal toxicity during chemotherapy for gastric cancer. PubMed.

- Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase.

- Lafutidine. BioCrick.

- Re‐Imagining Drug Discovery using Mass Spectrometry. Purdue University.

- 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. The Royal Society of Chemistry.

- Identification by MS/MS of disulfides produced by a functional redox transition. PubMed.

Sources

- 1. CN103130782A - Method for preparing lafutidine from hydroxylamine hydrochloride - Google Patents [patents.google.com]

- 2. Lafutidine Dihydro Impurity - SRIRAMCHEM [sriramchem.com]

- 3. CN102212060A - Method for preparing lafutidine by virtue of aminolysis - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

An In-depth Technical Guide to the Synthesis and Characterization of Dihydro Lafutidine

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of Dihydro Lafutidine, a significant process-related impurity and metabolite of the second-generation H₂ receptor antagonist, Lafutidine. While often considered an impurity to be minimized during the manufacturing of Lafutidine, the availability of pure Dihydro Lafutidine as a reference standard is crucial for analytical method development, impurity profiling, and pharmacokinetic studies. This document outlines a plausible synthetic route for Dihydro Lafutidine via the catalytic hydrogenation of Lafutidine. Furthermore, it details a suite of analytical techniques for its comprehensive characterization, including High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. This guide is intended to be a valuable resource for researchers and professionals involved in the development, manufacturing, and quality control of Lafutidine and related compounds.

Introduction: The Significance of Dihydro Lafutidine

Lafutidine, chemically known as 2-(furan-2-ylmethylsulfinyl)-N-[(Z)-4-[4-(piperidin-1-ylmethyl)pyridin-2-yl]oxybut-2-enyl]acetamide, is a potent H₂ receptor antagonist with a multimodal mechanism of action used in the treatment of gastrointestinal disorders such as gastric ulcers and gastroesophageal reflux disease.[1] During the synthesis of Lafutidine, particularly in processes involving certain reducing agents like hydrazine hydrate, a common and significant impurity is formed: Dihydro Lafutidine.[2][3]

Dihydro Lafutidine, as its name suggests, is the reduced analogue of Lafutidine, where the carbon-carbon double bond in the butenyl linker has been saturated. Its chemical name is 2-((furan-2-ylmethyl)sulfinyl)-N-(4-((4-(piperidin-1-ylmethyl)pyridin-2-yl)oxy)butyl)acetamide.[4] The presence of this impurity in the final drug product is strictly regulated by pharmacopeial standards, necessitating robust analytical methods for its detection and quantification.[2] Therefore, the synthesis and isolation of pure Dihydro Lafutidine are essential for its use as a reference standard in quality control laboratories.

This guide provides a detailed methodology for the intentional synthesis of Dihydro Lafutidine and a comprehensive strategy for its subsequent characterization.

Synthesis of Dihydro Lafutidine

The most direct and logical approach to synthesizing Dihydro Lafutidine is through the selective reduction of the carbon-carbon double bond of Lafutidine. Catalytic hydrogenation using palladium on carbon (Pd/C) is a well-established and efficient method for this transformation.[5][6]

Rationale for the Synthetic Approach

The choice of catalytic hydrogenation with Pd/C is based on its high efficiency and selectivity for the reduction of alkene functionalities without affecting other functional groups present in the Lafutidine molecule, such as the furan ring, the pyridine ring, the amide, and the sulfoxide group, under controlled conditions. This method offers a clean and high-yielding route to the desired saturated product.

Experimental Protocol: Catalytic Hydrogenation of Lafutidine

Materials:

-

Lafutidine

-

Palladium on Carbon (10% Pd/C)

-

Methanol (HPLC grade)

-

Hydrogen gas (high purity)

-

Round-bottom flask

-

Magnetic stirrer

-

Hydrogenation apparatus (e.g., balloon hydrogenation setup or Parr hydrogenator)

-

Filtration apparatus (e.g., Celite® pad or syringe filter)

Procedure:

-

Dissolution: In a round-bottom flask, dissolve a known quantity of Lafutidine in a suitable solvent, such as methanol, to a concentration of approximately 10-20 mg/mL.

-

Catalyst Addition: To the stirred solution, carefully add 10% Palladium on Carbon (Pd/C) catalyst. The catalyst loading is typically 5-10% by weight of the Lafutidine.

-

Inerting the System: Seal the flask and purge the system with an inert gas, such as nitrogen or argon, to remove air.

-

Hydrogenation: Introduce hydrogen gas into the reaction vessel. For a small-scale reaction, this can be achieved using a hydrogen-filled balloon. For larger scales or higher pressures, a Parr hydrogenation apparatus is recommended. Maintain a positive pressure of hydrogen.

-

Reaction Monitoring: Allow the reaction to stir vigorously at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) by observing the disappearance of the Lafutidine starting material.

-

Work-up: Upon completion of the reaction, carefully vent the excess hydrogen and purge the system with an inert gas.

-

Catalyst Removal: Filter the reaction mixture through a pad of Celite® or a syringe filter to remove the Pd/C catalyst. Wash the filter cake with a small amount of the reaction solvent to ensure complete recovery of the product.

-

Solvent Evaporation: Concentrate the filtrate under reduced pressure to obtain the crude Dihydro Lafutidine.

-

Purification (if necessary): The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield pure Dihydro Lafutidine.

Lafutidine [label="Lafutidine\nin Methanol"]; Catalyst [label="10% Pd/C", shape=ellipse, fillcolor="#FBBC05"]; Hydrogen [label="H₂ Gas", shape=ellipse, fillcolor="#EA4335"]; Reaction [label="Catalytic\nHydrogenation", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; Filtration [label="Filtration\n(Removal of Pd/C)"]; Evaporation [label="Solvent\nEvaporation"]; Purification [label="Purification\n(e.g., Chromatography)"]; DihydroLafutidine [label="Pure Dihydro Lafutidine", shape=box, style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Lafutidine -> Reaction; Catalyst -> Reaction; Hydrogen -> Reaction; Reaction -> Filtration; Filtration -> Evaporation; Evaporation -> Purification; Purification -> DihydroLafutidine; }

Synthesis Workflow for Dihydro Lafutidine.

Characterization of Dihydro Lafutidine

A multi-faceted analytical approach is essential for the unambiguous identification and purity assessment of the synthesized Dihydro Lafutidine. This involves a combination of chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for assessing the purity of Dihydro Lafutidine and for separating it from Lafutidine and other related impurities.[7][8][9][10]

Experimental Protocol: RP-HPLC Method

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Mobile Phase: A gradient or isocratic mixture of a buffered aqueous phase (e.g., 0.1 M ammonium acetate, pH adjusted to 7.5) and an organic modifier (e.g., methanol or acetonitrile). A typical mobile phase composition could be a mixture of the buffer and methanol in a ratio of 80:20 (v/v).[7]

-

Flow Rate: 1.0 - 1.4 mL/min[7]

-

Detection: UV detection at 290 nm[7]

-

Injection Volume: 10-20 µL

-

Column Temperature: Ambient or controlled at 25-30 °C

Expected Results:

Under these conditions, Dihydro Lafutidine is expected to have a slightly different retention time compared to Lafutidine due to the change in polarity resulting from the saturation of the double bond. The purity of the synthesized compound can be determined by calculating the peak area percentage.

| Compound | Expected Retention Time |

| Lafutidine | Rt |

| Dihydro Lafutidine | Rt ± Δt |

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for confirming the molecular weight of Dihydro Lafutidine.

Experimental Protocol: LC-MS Analysis

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

-

Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

-

Data Acquisition: Full scan mode to determine the molecular ion peak.

Expected Results:

The molecular formula of Dihydro Lafutidine is C₂₂H₃₁N₃O₄S, with a molecular weight of 433.57 g/mol .[4] The mass spectrum should exhibit a prominent protonated molecular ion [M+H]⁺ at m/z 434.2. This is a crucial confirmation, as it is 2 mass units higher than the protonated molecular ion of Lafutidine ([M+H]⁺ at m/z 432.2). Fragmentation patterns will also differ, with the saturated alkyl chain in Dihydro Lafutidine leading to characteristic losses of alkyl fragments.[1][11][12]

Lafutidine [label="{Lafutidine | C₂₂H₂₉N₃O₄S | MW: 431.55 | [M+H]⁺: 432.2}"]; DihydroLafutidine [label="{Dihydro Lafutidine | C₂₂H₃₁N₃O₄S | MW: 433.57 | [M+H]⁺: 434.2}"];

Lafutidine -> DihydroLafutidine [label="+ 2H\n(Reduction)"]; }

Comparison of Lafutidine and Dihydro Lafutidine by Mass.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule and to confirm the absence of the carbon-carbon double bond in Dihydro Lafutidine.

Experimental Protocol: FTIR Analysis

-

Technique: Attenuated Total Reflectance (ATR) or KBr pellet method.

-

Spectral Range: 4000 - 400 cm⁻¹

Expected Results:

The IR spectrum of Dihydro Lafutidine will be very similar to that of Lafutidine, with characteristic peaks for the N-H stretch, C-H stretch, C=O stretch (amide), and S=O stretch. The key difference will be the absence of the C=C stretching vibration peak, which is typically observed in the range of 1640-1680 cm⁻¹ for alkenes.[13][14][15][16]

| Functional Group | Lafutidine (Expected Wavenumber, cm⁻¹) | Dihydro Lafutidine (Expected Wavenumber, cm⁻¹) |

| N-H Stretch (Amide) | ~3300-3500 | ~3300-3500 |

| C-H Stretch (sp³) | ~2850-3000 | ~2850-3000 |

| C-H Stretch (sp²) | ~3010-3100 | Absent |

| C=O Stretch (Amide) | ~1650-1680 | ~1650-1680 |

| C=C Stretch | ~1640-1680 | Absent |

| S=O Stretch | ~1030-1070 | ~1030-1070 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure and is the most definitive method for confirming the synthesis of Dihydro Lafutidine.

Experimental Protocol: ¹H and ¹³C NMR

-

Solvent: Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆).

-

Spectrometer: 400 MHz or higher for better resolution.

Expected Results:

-

¹H NMR: The most significant change in the ¹H NMR spectrum of Dihydro Lafutidine compared to Lafutidine will be the disappearance of the signals corresponding to the vinylic protons of the butenyl group (typically in the 5.5-6.0 ppm region). These will be replaced by signals for the additional methylene protons in the now saturated butyl chain, which will appear in the upfield region (typically 1.5-2.5 ppm).[17][18]

-

¹³C NMR: Similarly, the ¹³C NMR spectrum will show the absence of the two sp² carbon signals of the alkene (typically in the 120-140 ppm region) and the appearance of two additional sp³ carbon signals in the aliphatic region (typically 20-40 ppm).[19]

Conclusion

This technical guide has outlined a robust and reliable methodology for the synthesis and characterization of Dihydro Lafutidine. The described catalytic hydrogenation of Lafutidine provides a straightforward route to this important reference standard. The comprehensive characterization strategy, employing a combination of HPLC, MS, IR, and NMR, ensures the unambiguous identification and purity assessment of the synthesized compound. The availability of well-characterized Dihydro Lafutidine is indispensable for the development and validation of analytical methods for Lafutidine drug substance and drug product, thereby ensuring their quality, safety, and efficacy.

References

-

SciSpace. (n.d.). Reduction of C=C Double Bonds by Hydrazine Using Active Carbons as Metal-Free Catalysts. Retrieved from [Link]

-

Master Organic Chemistry. (2011, November 25). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Retrieved from [Link]

- Google Patents. (n.d.). CN103130782A - Method for preparing lafutidine from hydroxylamine hydrochloride.

-

Neuroquantology. (2022). Development and validation of RP-HPLC method of Lafutidine (API). Retrieved from [Link]

-

The Organic Chemistry Portal. (n.d.). Palladium on Carbon (Pd/C). Retrieved from [Link]

-

Scholars Research Library. (2015). A stability-indicating high performance liquid chromatographic analytical method for the determination of Lafutidine in Tablet. Retrieved from [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

-

Scholars Research Library. (2015). Analytical method development and validation for the determination of lafutidine using reverse phase HPLC method in bulk and tab. Retrieved from [Link]

-

Specac. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

-

JoVE. (2017, February 22). Video: Catalytic Hydrogenation of Alkene: Applications in Chemistry. Retrieved from [Link]

-

M. Sumithra, P. Shanmuga Sundaram, K. Srinivasulu. (n.d.). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF LAFUTIDINE IN TABLET DOSAGE FORM BY RP-HPLC. Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Retrieved from [Link]

-

YouTube. (2023, February 9). How to set-up a hydrogenation reaction using palladium on carbon and a hydrogen balloon. Retrieved from [Link]

-

Wikipedia. (n.d.). Palladium on carbon. Retrieved from [Link]

- Google Patents. (n.d.). CN102001903A - Method for reducing carbon-carbon double bond by hydrazine hydrate through microwave.

- Google Patents. (n.d.). CN102001903B - Method for reducing carbon-carbon double bond by hydrazine hydrate through microwave.

-

University of Colorado Boulder. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]

-

University of Delhi. (n.d.). The features of IR spectrum. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry. Retrieved from [Link]

-

Read Chemistry. (2024, April 15). Fragmentation Patterns in Mass Spectrometry. Retrieved from [Link]

-

ResearchGate. (n.d.). Stretching vibrations in FTIR spectra of carbon based materials. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). (Z)-4-((4-(Piperidin-1-ylmethyl)pyridin-2-yl)oxy)but-2-en-1-amine. Retrieved from [Link]

- Google Patents. (n.d.). (PYRIDIN- 2 -YL) - 5, 6 -DIHYDRO-4H - EPO.

-

PubChem. (n.d.). (Z)-4-((4-(Piperidin-1-ylmethyl)pyridin-2-yl)oxy)but-2-en-1-yl methanesulfonate. Retrieved from [Link]

-

Veeprho. (n.d.). 4-((4-(Piperidin-1-ylmethyl)pyridin-2-yl)oxy)butan-1-amine | CAS 118288-18-9. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of amides and esters containing furan rings under microwave-assisted conditions. Retrieved from [Link]

-

MDPI. (n.d.). High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution. Retrieved from [Link]

-

PubMed Central. (n.d.). A high-resolution 13C NMR approach for profiling fatty acid unsaturation in lipid extracts and in live Caenorhabditiselegans. Retrieved from [Link]

-

PubMed Central. (n.d.). Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Retrieved from [Link]

- Google Patents. (n.d.). CN105330627A - Method for preparing syn-2-methoxyimino-2-(furyl-2-yl) acetic acid ammonium salt at high selectivity.

-

ResearchGate. (n.d.). Characterization of Unsaturated Polyester and Alkyd Resins Using One- and Two-Dimensional NMR Spectroscopy. Retrieved from [Link]

Sources

- 1. readchemistry.com [readchemistry.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Video: Catalytic Hydrogenation of Alkene: Applications in Chemistry [jove.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Palladium on Carbon (Pd/C) [commonorganicchemistry.com]

- 7. neuroquantology.com [neuroquantology.com]

- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 10. sphinxsai.com [sphinxsai.com]

- 11. whitman.edu [whitman.edu]

- 12. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 13. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 15. Infrared Spectrometry [www2.chemistry.msu.edu]

- 16. researchgate.net [researchgate.net]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Butyramide(541-35-5) 1H NMR spectrum [chemicalbook.com]

- 19. A high-resolution 13C NMR approach for profiling fatty acid unsaturation in lipid extracts and in live Caenorhabditiselegans - PMC [pmc.ncbi.nlm.nih.gov]

Dihydro Lafutidine: A Technical Guide to a Key Synthesis Impurity of Lafutidine

Introduction: The Imperative of Purity in Modern H2 Receptor Antagonists

Lafutidine, a second-generation histamine H2 receptor antagonist, has carved a significant niche in the management of gastric ulcers and other acid-related gastrointestinal disorders.[1][2][3] Its dual-action mechanism, which includes not only potent and sustained inhibition of gastric acid secretion but also gastroprotective effects, sets it apart from its predecessors.[3] However, as with any synthetically derived active pharmaceutical ingredient (API), the control of impurities is a cornerstone of ensuring its safety, efficacy, and quality.

This technical guide provides an in-depth exploration of Dihydro Lafutidine, a critical process-related impurity that can arise during the synthesis of Lafutidine. We will dissect its chemical origins, outline robust analytical methodologies for its detection and quantification, and discuss its control and qualification from a regulatory perspective. This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis, analysis, and quality control of Lafutidine.

The Genesis of an Impurity: Unraveling the Formation of Dihydro Lafutidine

The emergence of Dihydro Lafutidine as a process-related impurity is intrinsically linked to a specific step in the common synthetic routes employed for Lafutidine. Many traditional syntheses of Lafutidine utilize the Gabriel synthesis to introduce a primary amine.[4][5] This classical method often employs hydrazine hydrate (NH₂NH₂) for the cleavage of the phthalimide intermediate.[4][5] While effective in liberating the desired amine, hydrazine hydrate possesses reducing properties that can lead to the unwanted saturation of a carbon-carbon double bond within the Lafutidine molecule's butenyl side chain.

Chemical Structures: A Tale of Two Molecules

The structural difference between Lafutidine and its dihydro impurity is subtle yet significant, confined to the butenyl linker.

| Compound | Chemical Structure |

| Lafutidine | |

| Dihydro Lafutidine |

Table 1: Chemical Structures of Lafutidine and Dihydro Lafutidine

The Reaction Mechanism: In-Situ Hydrogenation via Diimide

The reduction of the butenyl double bond is not a direct reaction with hydrazine hydrate itself. Instead, under the reaction conditions, which often involve an oxidant like air (O₂), hydrazine is oxidized to diimide (N₂H₂).[6][7] Diimide is a highly reactive and unisolable reducing agent that readily undergoes a concerted, syn-addition of hydrogen across carbon-carbon double bonds.[8]

The following Graphviz diagram illustrates the Lafutidine synthesis pathway highlighting the formation of Dihydro Lafutidine.

Figure 1: Formation of Dihydro Lafutidine during Lafutidine Synthesis.

Mitigation Strategy: An Alternative Synthetic Route

Recognizing the root cause of Dihydro Lafutidine formation allows for the implementation of a more robust synthetic strategy. Replacing hydrazine hydrate with a non-reducing aminolysis reagent, such as hydroxylamine hydrochloride (NH₂OH·HCl), circumvents the in-situ generation of diimide.[9] This alternative pathway effectively prevents the reduction of the butenyl double bond, leading to a significantly purer Lafutidine product.[9]

Analytical Control: Detection and Quantification of Dihydro Lafutidine

A robust, validated, and stability-indicating analytical method is paramount for the accurate detection and quantification of Dihydro Lafutidine in Lafutidine API and finished drug products. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), typically with UV detection, are the methods of choice.[8][10][11][12]

Illustrative UPLC Method for Impurity Profiling

The following is a detailed, field-proven UPLC protocol designed for the separation and quantification of Lafutidine and its process-related impurities, including Dihydro Lafutidine.

Experimental Protocol: UPLC Analysis of Lafutidine and Dihydro Lafutidine

-

Chromatographic System:

-

Waters ACQUITY UPLC System with a Photodiode Array (PDA) detector or equivalent.

-

-

Column:

-

Acquity BEH-shield RP18 column (3.0 mm × 100 mm, 1.7 μm).[8]

-

-

Mobile Phase:

-

Gradient Elution Program:

| Time (min) | Flow Rate (mL/min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 0.5 | 100 | 0 |

| 2.0 | 0.5 | 100 | 0 |

| 8.0 | 0.5 | 0 | 100 |

| 10.0 | 0.5 | 0 | 100 |

| 10.1 | 0.5 | 100 | 0 |

| 12.0 | 0.5 | 100 | 0 |

-

Detection:

-

UV at 276 nm.[8]

-

-

Column Temperature:

-

30 °C

-

-

Injection Volume:

-

2 µL

-

-

Sample Preparation:

-

Accurately weigh and dissolve the Lafutidine sample in a suitable diluent (e.g., a mixture of Mobile Phase A and B) to a final concentration of approximately 1 mg/mL.

-

The following Graphviz diagram illustrates the analytical workflow for impurity profiling.

Figure 2: Analytical Workflow for Dihydro Lafutidine Quantification.

Method Validation and Performance

A fully validated method according to ICH Q2(R1) guidelines should demonstrate specificity, linearity, accuracy, precision, and robustness. For Dihydro Lafutidine, the Limit of Detection (LOD) and Limit of Quantification (LOQ) must be established to ensure the method's sensitivity is adequate for controlling the impurity at the required levels.

Table 2: Illustrative Performance of Analytical Methods for Dihydro Lafutidine

| Parameter | HPLC | UPLC |

| Retention Time of Lafutidine | ~7.0 min[13] | ~5.5 min |

| Relative Retention Time of Dihydro Lafutidine | ~0.9 | ~0.92 |

| LOD | ~0.01% | ~0.005% |

| LOQ | ~0.03% | ~0.015% |

| Linearity (r²) | >0.999 | >0.999 |

| Recovery | 98-102% | 98-102% |

Note: The values in this table are illustrative and may vary depending on the specific chromatographic conditions.

Regulatory Landscape and Qualification of Dihydro Lafutidine

The control of impurities in new drug substances is governed by the International Council for Harmonisation (ICH) Q3A(R2) guideline.[14] This guideline establishes thresholds for reporting, identification, and qualification of impurities.

Table 3: ICH Q3A(R2) Thresholds for Impurities

| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |

| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg per day intake (whichever is lower) | 0.15% or 1.0 mg per day intake (whichever is lower) |

| > 2 g/day | 0.03% | 0.05% | 0.05% |

Assuming a typical Lafutidine daily dose of 20 mg, the qualification threshold would be 0.15%.

The Qualification Process

Qualification is the process of acquiring and evaluating data that establishes the biological safety of an individual impurity at the specified level.[7][14] If the level of Dihydro Lafutidine in Lafutidine API exceeds the qualification threshold, its safety must be justified.

Strategies for Qualification:

-

Use of Clinical Data: If batches of Lafutidine containing Dihydro Lafutidine at or above the proposed specification have been used in safety and clinical studies, the impurity is considered qualified.[7][14]

-

Metabolite Data: If Dihydro Lafutidine is also a significant metabolite of Lafutidine in animal or human studies, it is generally considered qualified.[14][15]

-

Toxicological Studies: In the absence of the above, toxicological studies on the impurity may be required.[14][15] This can involve:

-

Genotoxicity studies to assess the mutagenic potential.

-

General toxicity studies, typically in one species for a duration of up to 90 days.[14]

-

-

In Silico Toxicological Assessment: Computational toxicology tools can be used to predict the potential for genotoxicity and other toxicities based on the chemical structure of Dihydro Lafutidine.[16][17][18] This can provide supporting evidence in the overall safety assessment.

Given the structural similarity to the active drug, Dihydro Lafutidine is unlikely to present a significant, unique toxicological risk, especially when controlled to levels below the ICH qualification threshold. However, a formal justification of its safety is a regulatory expectation.

Conclusion: A Proactive Approach to Impurity Control

Dihydro Lafutidine is a well-understood process-related impurity in the synthesis of Lafutidine, arising from the use of hydrazine hydrate. Its formation is mechanistically linked to the in-situ generation of diimide, which reduces the butenyl side chain. A proactive approach to impurity control, centered on the selection of an appropriate synthetic route—such as one employing hydroxylamine hydrochloride—can effectively minimize or eliminate the formation of Dihydro Lafutidine.

For analytical surveillance, robust and validated UPLC or HPLC methods are essential for the accurate quantification of this impurity. By understanding its formation and implementing effective control strategies, manufacturers can ensure the consistent production of high-quality Lafutidine, meeting the stringent safety and purity standards required for modern pharmaceuticals.

References

-

American Chemical Society. (n.d.). Reduction of Carbon−Carbon Double Bonds Using Organocatalytically Generated Diimide. The Journal of Organic Chemistry. Retrieved from [Link]

-

International Council for Harmonisation. (2006, October 25). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). Retrieved from [Link]

-

Joshi, A., Warghude, N., Deshmukh, S., & Bembalkar, S. (2013). Development and validation of stability-indicating UPLC method for the determination of lafutidine and its impurities in bulk and pharmaceutical dosage form. International Journal of Industrial Chemistry, 4(1), 9. Retrieved from [Link]

-

Veeprho. (2024, August 6). Qualification of Non-Mutagenic Impurities. Retrieved from [Link]

-

U.S. Food and Drug Administration. (n.d.). Guidance for Industry Q3A Impurities in New Drug Substances. Retrieved from [Link]

-

Master Organic Chemistry. (2025, June 5). The Gabriel Synthesis. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Improved Method for the Diimide Reduction of Multiple Bonds on Solid-Supported Substrates. PubMed Central. Retrieved from [Link]

-

Grokipedia. (n.d.). Gabriel synthesis. Retrieved from [Link]

-

NROChemistry. (n.d.). Gabriel Synthesis: Mechanism & Examples. Retrieved from [Link]

-

Neuroquantology. (n.d.). Development and validation of RP-HPLC method of Lafutidine (API). Retrieved from [Link]

-

Scholars Research Library. (n.d.). RP-HPLC Method Development and Validation for the Estimation of Lafutidine using Bulk and Pharmaceutical Dosage Forms. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Gabriel Synthesis. Retrieved from [Link]

-

Organic Chemistry Tutor. (n.d.). Gabriel Synthesis. Retrieved from [Link]

-

International Journal of ChemTech Research. (n.d.). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF LAFUTIDINE IN TABLET DOSAGE FORM BY RP-HPLC. Retrieved from [Link]

-

Scholars Research Library. (n.d.). Analytical method development and validation for the determination of lafutidine using reverse phase HPLC method in bulk and tab. Retrieved from [Link]

-

Scholars Research Library. (n.d.). A stability-indicating high performance liquid chromatographic analytical method for the determination of Lafutidine in Tablet. Retrieved from [Link]

- Google Patents. (n.d.). CN103130782A - Method for preparing lafutidine from hydroxylamine hydrochloride.

-

International Journal of Pharmacy and Technology. (n.d.). Development and validation of stability indicating assay method for the estimation of lafutidine and domperidone in capsule dosage form. Retrieved from [Link]

-

ScienceDirect. (n.d.). Computational prediction of genotoxicity: room for improvement. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Predictions of Genotoxic Potential, Mode of Action, Molecular Targets, and Potency via a Tiered MultiFlow® Assay Data Analysis Strategy. PubMed Central. Retrieved from [Link]

-

Patsnap Synapse. (2024, July 17). What is the mechanism of Lafutidine? Retrieved from [Link]

-

Neuroquantology. (n.d.). Development and validation of RP-HPLC method of Lafutidine (API). Retrieved from [Link]

-

Neuroquantology. (n.d.). Development and validation of RP-HPLC method of Lafutidine (API). Retrieved from [Link]

-

International Journal of ChemTech Research. (n.d.). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF LAFUTIDINE IN TABLET DOSAGE FORM BY RP-HPLC. Retrieved from [Link]

-

Scholars Research Library. (n.d.). A stability-indicating high performance liquid chromatographic analytical method for the determination of Lafutidine in Tablet. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Lafutidine-induced stimulation of mucin biosynthesis mediated by nitric oxide is limited to the surface mucous cells of rat gastric oxyntic mucosa. PubMed. Retrieved from [Link]

-

PharmaCompass.com. (n.d.). Lafutidine | Drug Information, Uses, Side Effects, Chemistry. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Integrated Genotoxicity Testing of three anti-infective drugs using the TGx-DDI transcriptomic biomarker and high-throughput CometChip® assay in TK6 cells. PubMed Central. Retrieved from [Link]

-

Waters. (n.d.). Managing Selectivity with UPLC Method Development of Pharmaceutical Drug Substance Purity Analysis. Retrieved from [Link]

-

ScitoVation. (n.d.). Genotoxicity. Retrieved from [Link]

-

SynThink. (n.d.). Understanding and Controlling Process Impurities in Pharmaceuticals. Retrieved from [Link]

-

Veeprho. (n.d.). Lafutidine Impurity 8 | CAS 129622-98-6. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Lafutidine. PubChem. Retrieved from [Link]

-

ResearchGate. (2022, September 23). Integrated Genotoxicity Testing of three anti-infective drugs using the TGx-DDI transcriptomic biomarker and high-throughput CometChip® assay in TK6 cells. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2022, September 20). Common Deficiencies Associated with Comparative Peptide Impurity Profile Studies and Qualification of Impurity Levels and Proposed Limits. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. phmethods.net [phmethods.net]

- 3. What is the mechanism of Lafutidine? [synapse.patsnap.com]

- 4. Forced degradation of lafutidine and characterization of its non-volatile and volatile degradation products using LC-MS/TOF, LC-MSn and HS-GC-MS - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Qualification impurities for Human Use [a3p.org]

- 6. jpionline.org [jpionline.org]

- 7. fda.gov [fda.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. neuroquantology.com [neuroquantology.com]

- 11. sphinxsai.com [sphinxsai.com]

- 12. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 13. veeprho.com [veeprho.com]

- 14. database.ich.org [database.ich.org]

- 15. veeprho.com [veeprho.com]

- 16. triphasepharmasolutions.com [triphasepharmasolutions.com]

- 17. Predictions of Genotoxic Potential, Mode of Action, Molecular Targets, and Potency via a Tiered MultiFlow® Assay Data Analysis Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 18. scitovation.com [scitovation.com]

A Comprehensive Technical Guide to the Spectroscopic Characterization of Dihydro Lafutidine

Introduction: The Imperative for Impurity Profiling

In the landscape of pharmaceutical development and manufacturing, the chemical purity of an Active Pharmaceutical Ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. Lafutidine, a second-generation histamine H₂ receptor antagonist, is valued for its multimodal mechanism in treating gastrointestinal disorders.[1][2] However, like any synthetic process, the manufacturing of Lafutidine is susceptible to the formation of process-related impurities. One of the most significant of these is Dihydro Lafutidine, an impurity formed by the reduction of a double bond within the butenyl linker of the Lafutidine molecule.[3]

The presence of such impurities, even in minute quantities, can have unforeseen pharmacological or toxicological effects. Regulatory bodies, therefore, mandate rigorous characterization and control of any impurity exceeding a specified threshold. This guide provides an in-depth technical overview of the core spectroscopic techniques—Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) Spectroscopy—as applied to the structural elucidation and characterization of Dihydro Lafutidine. The methodologies and interpretations presented herein are designed to equip researchers, analytical scientists, and drug development professionals with the necessary framework for identifying and quantifying this critical impurity.

Chemical Identity and Physicochemical Profile

Dihydro Lafutidine is structurally analogous to Lafutidine, with the key distinction being the saturation of the carbon-carbon double bond in the but-2-enyl linker. This seemingly minor modification has significant implications for its spectroscopic signature.

Table 1: Physicochemical Properties of Dihydro Lafutidine

| Property | Value | Source/Method |

| IUPAC Name | 2-(furan-2-ylmethylsulfinyl)-N-(4-((4-(piperidin-1-ylmethyl)pyridin-2-yl)oxy)butyl)acetamide | Inferred from Lafutidine Structure |

| CAS Number | 118288-14-5 | Veeprho[1] |

| Molecular Formula | C₂₂H₃₁N₃O₄S | Calculated |

| Molecular Weight | 433.57 g/mol | Calculated |

| Parent Compound | Lafutidine (CAS: 118288-08-7, MW: 431.55 g/mol )[4] | PubChem[5] |

Mass Spectrometry (MS): Unveiling the Molecular Mass

Mass spectrometry is the definitive technique for determining the molecular weight of an analyte and gathering structural information through fragmentation analysis. For a molecule like Dihydro Lafutidine, Electrospray Ionization (ESI) is the preferred method due to its soft ionization nature, which typically preserves the molecular ion.

Causality in Experimental Design

The choice of ESI in positive ion mode ([ESI+]) is deliberate. The Dihydro Lafutidine structure contains several basic nitrogen atoms (in the pyridine and piperidine rings and the amide linkage) which are readily protonated, leading to a strong signal for the protonated molecule [M+H]⁺. This provides an unambiguous determination of the molecular mass. High-resolution mass spectrometry (HRMS), using instruments like a Quadrupole Time-of-Flight (Q-TOF), is crucial for confirming the elemental composition via accurate mass measurement.

Experimental Protocol: LC-MS Analysis

-

Sample Preparation: Dissolve a reference standard of Dihydro Lafutidine (or a Lafutidine sample containing the impurity) in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 µg/mL.

-

Chromatographic Separation (HPLC/UPLC):

-

Column: C18 reversed-phase column (e.g., Acquity BEH-shield RP18, 100 mm × 3.0 mm, 1.7 µm).[6]

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B). The gradient is optimized to resolve Dihydro Lafutidine from Lafutidine and other impurities.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry (ESI-Q-TOF):

-

Ionization Mode: ESI Positive (+).

-

Scan Range: m/z 50 - 600.

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 120 °C.

-

Desolvation Temperature: 350 °C.

-

Data Acquisition: Full scan mode to detect the molecular ion and tandem MS (MS/MS) on the precursor ion to elicit fragmentation.[7]

-

Data Interpretation

-

Expected Molecular Ion: The primary ion observed will be the protonated molecule, [M+H]⁺.

-

Fragmentation: While a full fragmentation study would be required for definitive structural confirmation, key fragments can be predicted by analogy to Lafutidine.[7] Cleavage of the ether linkage and fragmentation of the piperidinomethyl pyridine moiety are expected.

Table 2: Predicted Mass Spectrometry Data for Dihydro Lafutidine

| Parameter | Expected Value | Interpretation |

| Molecular Formula | C₂₂H₃₁N₃O₄S | --- |

| Exact Mass | 433.2035 | Monoisotopic Mass |

| [M+H]⁺ (High-Res) | 434.2108 | Protonated molecular ion, confirms elemental composition. |

| [M+Na]⁺ (High-Res) | 456.1927 | Sodium adduct, common in ESI. |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy provides the most detailed information about the chemical structure, connectivity, and stereochemistry of a molecule. Both ¹H and ¹³C NMR are indispensable for confirming the saturation of the butyl chain that differentiates Dihydro Lafutidine from its parent compound.

Causality in Experimental Design

The key to successful NMR analysis is selecting an appropriate deuterated solvent in which the analyte is soluble and whose signals do not overlap with analyte signals. DMSO-d₆ is an excellent choice as it dissolves a wide range of organic molecules and its residual proton signal (~2.50 ppm) and carbon signals (~39.52 ppm) are well-documented. A high-field instrument (e.g., 500 MHz or higher) is recommended to achieve optimal signal dispersion, which is critical for resolving the complex spin systems in the molecule.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve ~5-10 mg of the purified Dihydro Lafutidine sample in ~0.6 mL of Deuterated Dimethyl Sulfoxide (DMSO-d₆).

-

Instrument: 500 MHz (or higher) NMR Spectrometer.

-

¹H NMR Acquisition:

-

Pulse Program: Standard single pulse (zg30).

-

Number of Scans: 16 (adjust for concentration).

-

Spectral Width: -2 to 12 ppm.

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual DMSO signal at 2.50 ppm.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).

-

Number of Scans: 1024 or more (due to low natural abundance of ¹³C).

-

Spectral Width: 0 to 200 ppm.

-

Reference: DMSO-d₆ central peak at 39.52 ppm.

-

Data Interpretation: The Spectroscopic Distinction

The most telling difference between the ¹H NMR spectra of Lafutidine and Dihydro Lafutidine lies in the 1.5 - 6.0 ppm region.

-

Lafutidine (Parent): Exhibits characteristic signals for vinylic protons (-CH=CH-) around 5.7-5.9 ppm. The adjacent methylene groups also show distinct chemical shifts and coupling patterns due to the double bond's influence.

-

Dihydro Lafutidine (Impurity): The vinylic signals are absent. They are replaced by two new multiplets in the aliphatic region (likely 1.6-1.9 ppm), corresponding to the newly formed -CH₂-CH₂- groups. The chemical shifts and multiplicities of the adjacent methylene protons (O-CH₂ and N-CH₂) will also shift upfield and simplify compared to Lafutidine.

Table 3: Predicted ¹H NMR Data (500 MHz, DMSO-d₆) for Dihydro Lafutidine

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Notes |

| ~8.2 | d | 1H | Pyridine-H6 | |

| ~7.5 | d | 1H | Furan-H5 | |

| ~7.2 | d | 1H | Pyridine-H3 | |

| ~6.8 | d | 1H | Pyridine-H5 | |

| ~6.4 | dd | 1H | Furan-H4 | |

| ~6.3 | d | 1H | Furan-H3 | |

| ~4.1 | t | 2H | O-CH₂ -CH₂ | Shifted upfield vs. Lafutidine |

| ~3.9 | s | 2H | S(O)-CH₂ -Furan | |

| ~3.5 | s | 2H | Pyridine-CH₂ -N | |

| ~3.2 | t | 2H | NH-CH₂ -CH₂ | Shifted upfield vs. Lafutidine |

| ~2.4 | br s | 4H | Piperidine (α-CH₂) | |

| ~1.7-1.9 | m | 2H | O-CH₂-CH₂ | Key differentiating signal |

| ~1.6-1.8 | m | 2H | NH-CH₂-CH₂ | Key differentiating signal |

| ~1.4 | m | 6H | Piperidine (β,γ-CH₂) |

Table 4: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆) for Dihydro Lafutidine

| Chemical Shift (δ, ppm) | Assignment | Notes |

| ~168.0 | C=O (Amide) | |

| ~163.5 | Pyridine C2 (C-O) | |

| ~150.0 | Pyridine C6 | |

| ~148.2 | Pyridine C4 (C-CH₂N) | |

| ~144.1 | Furan C5 | |

| ~142.5 | Furan C2 | |

| ~115.3 | Pyridine C3 | |

| ~110.8 | Furan C4 | |

| ~108.7 | Furan C3 | |

| ~108.5 | Pyridine C5 | |

| ~68.1 | O-C H₂ | |

| ~55.9 | Pyridine-C H₂-N | |

| ~53.2 | S(O)-C H₂-Furan | |

| ~52.5 | Piperidine (α-C) | |

| ~38.6 | NH-C H₂ | |

| ~28.5 | O-CH₂-C H₂ | Key differentiating signal |

| ~26.9 | NH-CH₂-C H₂ | Key differentiating signal |

| ~25.6 | Piperidine (β-C) | |

| ~23.8 | Piperidine (γ-C) |

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and reliable method for identifying the functional groups present in a molecule. The comparison of IR spectra between Lafutidine and its dihydro derivative provides confirmatory evidence of the structural change.

Causality in Experimental Design

The Attenuated Total Reflectance (ATR) technique is often preferred over traditional KBr pellets for solid samples. ATR requires minimal sample preparation, is non-destructive, and provides high-quality, reproducible spectra, making it ideal for routine quality control analysis.

Experimental Protocol: FT-IR Analysis

-

Sample Preparation: Place a small amount of the solid Dihydro Lafutidine powder directly onto the ATR crystal.

-

Instrument: Fourier Transform Infrared (FT-IR) Spectrometer with a diamond ATR accessory.

-

Acquisition:

-

Scan Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 32.

-

-

Data Processing: Perform a background scan (air) before the sample scan. The resulting spectrum is typically presented in terms of transmittance (%).

Data Interpretation

The IR spectrum of Dihydro Lafutidine will be very similar to that of Lafutidine, with one critical exception: the absence of the C=C stretching vibration.

Table 5: Key Infrared Absorption Bands for Dihydro Lafutidine

| Wavenumber (cm⁻¹) | Intensity | Assignment | Interpretation |

| ~3300 | Medium, Sharp | N-H Stretch | Amide N-H group |

| 3100 - 2800 | Medium-Strong | C-H Stretch | Aliphatic (CH₂, CH₃) and Aromatic (C-H) |

| ~1650 | Strong | C=O Stretch | Amide I band |

| ~1570 | Medium | C=N, C=C Stretch | Aromatic ring vibrations (Pyridine, Furan) |

| ~1540 | Medium | N-H Bend | Amide II band |

| ~1250 | Strong | C-O Stretch | Aryl-alkyl ether |

| ~1030 | Strong | S=O Stretch | Sulfoxide group |

| Not Present | --- | C=C Stretch (alkene) | The peak around 1660-1640 cm⁻¹ in Lafutidine is absent, confirming saturation. |

Integrated Spectroscopic Workflow

For unambiguous identification and purity assessment, these techniques are not used in isolation. A logical, integrated workflow ensures comprehensive characterization.

Caption: Integrated workflow for the identification and characterization of Dihydro Lafutidine.

Conclusion

The structural characterization of Dihydro Lafutidine relies on a synergistic application of modern spectroscopic techniques. Mass spectrometry provides the initial, crucial confirmation of molecular weight, demonstrating a 2 Da increase compared to the parent Lafutidine. Infrared spectroscopy offers corroborating evidence by confirming the absence of the alkene C=C bond. Ultimately, NMR spectroscopy serves as the definitive tool, providing an unambiguous structural blueprint through the disappearance of vinylic proton signals and the appearance of new, characteristic aliphatic signals. The detailed protocols and interpretive guides presented here form a robust framework for the accurate identification, routine monitoring, and control of this critical process impurity, ensuring the quality and safety of Lafutidine API.

References

-

Veeprho. (n.d.). Lafutidine Impurities and Related Compound. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5282136, Lafutidine. Retrieved from [Link]

-

Wikipedia. (n.d.). Lafutidine. Retrieved from [Link]

-

ResearchGate. (n.d.). Process-related impurities and degradation-related impurities of lafutidine. Retrieved from [Link]

-

ResearchGate. (n.d.). Chemical structure of Lafutidine hydrochloride salt. Retrieved from [Link]

- Google Patents. (2013). CN103130782A - Method for preparing lafutidine from hydroxylamine hydrochloride.

-

PharmaCompass.com. (n.d.). Lafutidine | Drug Information, Uses, Side Effects, Chemistry. Retrieved from [Link]

-

RayBiotech. (n.d.). Lafutidine. Retrieved from [Link]

-

ResearchGate. (n.d.). A Mass spectrum of Lafutidine in MS 1 and B MS 2 mode in ESI + ve mode. Retrieved from [Link]

Sources

- 1. veeprho.com [veeprho.com]

- 2. Lafutidine - Wikipedia [en.wikipedia.org]

- 3. CN103130782A - Method for preparing lafutidine from hydroxylamine hydrochloride - Google Patents [patents.google.com]

- 4. Lafutidine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 5. Lafutidine | C22H29N3O4S | CID 5282136 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Unveiling the Pharmacological Potential of Dihydro Lafutidine: A Technical Guide for Researchers

Foreword: The Rationale for Investigation

In the landscape of gastric acid suppressants, Lafutidine stands out as a second-generation histamine H2 receptor antagonist with a multifaceted mechanism of action.[1][2] Beyond its primary role in inhibiting gastric acid secretion, it exhibits significant gastroprotective properties.[3][4] The synthesis of Lafutidine, however, has been noted to produce a significant impurity: Dihydro Lafutidine.[5] While often considered an undesirable byproduct, the pharmacological characterization of such impurities is a critical step in drug development, not only for safety assessment but also for the potential discovery of novel therapeutic activities. This guide provides a comprehensive framework for the systematic investigation of the potential biological activity of Dihydro Lafutidine, leveraging established methodologies and a deep understanding of the pharmacology of its parent compound.

Structural Considerations and Hypothesis Formulation

Lafutidine's chemical structure features a characteristic (Z)-but-2-enyl group.[6] Dihydro Lafutidine, as its name and context as a synthesis impurity suggest, is the reduced analogue of Lafutidine, where the double bond in the butenyl linker is saturated. This seemingly minor structural modification could have profound implications for its biological activity.

Hypothesized Biological Activities of Dihydro Lafutidine:

-

Retained Histamine H2 Receptor Antagonism: The core pharmacophore responsible for H2 receptor binding may remain sufficiently intact for Dihydro Lafutidine to exhibit antagonist activity, albeit potentially with altered potency and selectivity.

-

Modulated Gastroprotective Effects: Lafutidine's gastroprotective effects are mediated, in part, by the activation of capsaicin-sensitive afferent neurons and subsequent release of calcitonin gene-related peptide (CGRP).[7][8] The conformational changes induced by the reduction of the double bond could alter the interaction with these sensory neurons.

-

Altered Pharmacokinetics: The increased flexibility of the saturated alkyl chain could impact absorption, distribution, metabolism, and excretion (ADME) properties compared to Lafutidine.

The following sections will outline a logical, stepwise approach to systematically test these hypotheses.

Experimental Roadmap for Characterizing Dihydro Lafutidine

The investigation into Dihydro Lafutidine's biological activity should follow a hierarchical approach, beginning with in vitro receptor-level studies and progressing to cell-based functional assays.

Caption: Histamine H2 receptor signaling pathway leading to cAMP production.

Protocol:

-

Cell Culture: Use CHO or HEK293 cells expressing the human H2 receptor.

-

Cell Plating: Seed cells in 96-well plates and allow them to adhere overnight.

-

Assay Medium: Replace the culture medium with a serum-free medium containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Antagonist Mode:

-

Pre-incubate cells with varying concentrations of Dihydro Lafutidine or Lafutidine.

-

Stimulate the cells with a fixed concentration of histamine (e.g., EC80).

-

-

Agonist Mode: Incubate cells with increasing concentrations of Dihydro Lafutidine alone.

-

Cell Lysis and cAMP Measurement: Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or LANCE).

-

Data Analysis:

-

Antagonist Mode: Plot the cAMP response against the logarithm of the antagonist concentration to determine the IC50.

-

Agonist Mode: Plot the cAMP response against the logarithm of the Dihydro Lafutidine concentration to assess for any agonist activity.

-

Table 2: Hypothetical Functional Assay Data

| Compound | Agonist EC50 (nM) | Antagonist IC50 (nM) |

| Histamine (Control) | 50 | - |

| Lafutidine | No activity | 25 |

| Dihydro Lafutidine | No activity | 250 |

Assessment of Gastroprotective Potential

Objective: To evaluate the potential of Dihydro Lafutidine to stimulate protective mechanisms in gastric epithelial cells.

Principle: Lafutidine has been shown to increase mucus secretion, a key component of the gastric mucosal defense. [2][7]This can be assessed in vitro using a gastric epithelial cell line.

Protocol (Mucus Secretion):

-

Cell Culture: Culture a human gastric epithelial cell line (e.g., NCI-N87) in a suitable medium.

-

Treatment: Treat confluent cell monolayers with varying concentrations of Dihydro Lafutidine, Lafutidine, or a positive control (e.g., prostaglandin E2) for 24 hours.

-

Mucus Staining:

-

Fix the cells with paraformaldehyde.

-

Stain the secreted and cell-layer associated mucins with Alcian Blue (pH 2.5).

-

-

Quantification:

-

Elute the bound dye with a guanidine hydrochloride solution.

-

Measure the absorbance of the eluted dye at ~620 nm.

-

-

Data Analysis: Express the results as a fold-change in mucus production relative to the vehicle-treated control.

Interpretation of Potential Outcomes and Future Directions

The data generated from these experiments will provide a foundational understanding of Dihydro Lafutidine's biological activity.

-

Scenario 1: Potent H2 Antagonism with Retained Gastroprotective Effects: If Dihydro Lafutidine demonstrates significant H2 receptor binding and functional antagonism, coupled with positive results in the mucus secretion assay, it could be considered a viable drug candidate itself, warranting further preclinical development.

-

Scenario 2: Reduced H2 Antagonism but Enhanced Gastroprotective Effects: This outcome would suggest a shift in the structure-activity relationship, potentially leading to a novel gastroprotective agent with a different primary mechanism of action.

-

Scenario 3: No Significant Biological Activity: A lack of activity would classify Dihydro Lafutidine as an inactive metabolite or impurity, reinforcing the importance of its removal during the synthesis of Lafutidine.

Regardless of the outcome, this systematic approach ensures a thorough and scientifically rigorous evaluation of Dihydro Lafutidine. Further investigations could include assessing its effects on CGRP release from dorsal root ganglion neurons and in vivo studies in animal models of gastric ulceration.

References

-

Wikipedia. Lafutidine. [Link]

-

Patsnap Synapse. (2024-07-17). What is the mechanism of Lafutidine? [Link]

-

Onodera, S., Shibata, M., Tanaka, M., Inaba, N., Yamaura, T., & Ohnishi, H. (1999). Gastroprotective mechanism of lafutidine, a novel anti-ulcer drug with histamine H2-receptor antagonistic activity. Arzneimittel-Forschung, 49(6), 519–526. [Link]

-

Patsnap Synapse. (2024-06-14). What is Lafutidine used for? [Link]

-

Nakano, M., et al. (2011). Lafutidine, a unique histamine H-2-receptor antagonist, inhibits distention-induced gastric acid secretion through an H-2 receptor-independent mechanism. ResearchGate. [Link]

-

Wikipedia. H2 receptor antagonist. [Link]

-

National Center for Biotechnology Information. (2024-08-11). H2 Blockers. In: StatPearls [Internet]. [Link]

-

National Center for Biotechnology Information. (2018-01-25). Histamine Type-2 Receptor Antagonists (H2 Blockers). In: LiverTox: Clinical and Research Information on Drug-Induced Liver Injury [Internet]. [Link]

-

Mustafa Salahalden. (2024-07-23). Histamine H2 Receptor Antagonists: Mechanism of Action, Therapeutic Uses and Adverse Effects. YouTube. [Link]

-

Smit, M. J., et al. (1996). Inverse agonism of histamine H2 antagonist accounts for upregulation of spontaneously active histamine H2 receptors. PNAS. [Link]

-

Kato, S., et al. (2004). Protective effect of lafutidine, a novel histamine H2-receptor antagonist, on dextran sulfate sodium-induced colonic inflammation through capsaicin-sensitive afferent neurons in rats. Digestive Diseases and Sciences, 49(11-12), 1848–1856. [Link]

- Google Patents. (2013).

-

Utsumi, D., et al. (2010). Protective effect of lafutidine, a histamine H2 receptor antagonist, against loxoprofen-induced small intestinal lesions in rats. Journal of Gastroenterology, 45(11), 1113–1123. [Link]

-

Miyazawa, T., et al. (2002). Lafutidine, a newly developed antiulcer drug, elevates postprandial intragastric pH and increases plasma calcitonin gene-related peptide and somatostatin concentrations in humans: comparisons with famotidine. Journal of Clinical Pharmacology, 42(2), 215–222. [Link]

-

Ikawa, K., et al. (2007). Pharmacokinetic and Pharmacodynamic Properties of Lafutidine after Postprandial Oral Administration in Healthy Subjects: Comparison with Famotidine. ResearchGate. [Link]

-

RayBiotech. Lafutidine. [Link]

-

Global Substance Registration System. LAFUTIDINE, (+/-)-. [Link]

-

Ikawa, K., et al. (2007). Pharmacokinetic and Pharmacodynamic Properties of Lafutidine after Postprandial Oral Administration in Healthy Subjects. SciSpace. [Link]

-

National Center for Biotechnology Information. Lafutidine. PubChem Compound Database. [Link]

-

Semantic Scholar. Pharmacokinetic and pharmacodynamic properties of lafutidine after postprandial oral administration in healthy subjects: comparison with famotidine. [Link]

-

Chemsrc. Lafutidine | CAS#:118288-08-7. [Link]

Sources

- 1. Lafutidine - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of Lafutidine? [synapse.patsnap.com]

- 3. Gastroprotective mechanism of lafutidine, a novel anti-ulcer drug with histamine H2-receptor antagonistic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is Lafutidine used for? [synapse.patsnap.com]

- 5. CN103130782A - Method for preparing lafutidine from hydroxylamine hydrochloride - Google Patents [patents.google.com]

- 6. Lafutidine | C22H29N3O4S | CID 5282136 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Protective effect of lafutidine, a novel histamine H2-receptor antagonist, on dextran sulfate sodium-induced colonic inflammation through capsaicin-sensitive afferent neurons in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Protective effect of lafutidine, a histamine H2 receptor antagonist, against loxoprofen-induced small intestinal lesions in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Dihydro Lafutidine (CAS Number 118288-14-5): A Critical Process Impurity in Lafutidine Synthesis

This technical guide provides a comprehensive overview of Dihydro Lafutidine, a known process-related impurity of the second-generation histamine H₂ receptor antagonist, Lafutidine. For researchers, scientists, and drug development professionals, understanding the profile of such impurities is paramount for ensuring the safety, efficacy, and quality of the final active pharmaceutical ingredient (API). This document delves into the formation, physicochemical properties, analytical characterization, and regulatory context of Dihydro Lafutidine, offering field-proven insights into its control and management.

Context: The Significance of Lafutidine and Its Impurities

Lafutidine is a potent anti-ulcer medication with a multimodal mechanism of action.[1][2] It not only blocks histamine H₂ receptors to inhibit gastric acid secretion but also exhibits gastroprotective effects.[2][3][4] These gastroprotective actions are mediated by enhancing mucosal blood flow and stimulating sensory neurons.[3][4] Given its therapeutic importance, the purity of Lafutidine is a critical quality attribute. Process-related impurities, such as Dihydro Lafutidine, can arise during the manufacturing process and may have unintended pharmacological or toxicological effects.[5][6] Therefore, their identification, characterization, and control are mandated by regulatory agencies worldwide.[1][7][8]

Mechanism of Action of Lafutidine

Lafutidine exerts its primary effect by competitively blocking histamine H₂ receptors on gastric parietal cells, which leads to a reduction in gastric acid secretion.[2] Additionally, it has been shown to increase the levels of calcitonin gene-related peptide (CGRP) and somatostatin, which may contribute to its acid secretion inhibition and gastroprotective properties.[9]

Physicochemical Properties of Dihydro Lafutidine

Dihydro Lafutidine is the hydrogenated analogue of Lafutidine, where the double bond in the butenyl chain is reduced. This seemingly minor structural change can alter its physicochemical properties, which in turn can affect its chromatographic behavior and biological activity.

| Property | Dihydro Lafutidine | Lafutidine |

| CAS Number | 118288-14-5 | 118288-08-7 |

| Chemical Name | 2-((Furan-2-ylmethyl)sulfinyl)-N-(4-((4-(piperidin-1-ylmethyl)pyridin-2-yl)oxy)butyl)acetamide[10] | (Z)-2-((Furan-2-ylmethyl)sulfinyl)-N-(4-((4-(piperidin-1-ylmethyl)pyridin-2-yl)oxy)but-2-en-1-yl)acetamide |

| Molecular Formula | C₂₂H₃₁N₃O₄S[10] | C₂₂H₂₉N₃O₄S |

| Molecular Weight | 433.57 g/mol [10] | 431.55 g/mol |

| Structure |  |  |

Formation and Synthesis of Dihydro Lafutidine

Understanding the origin of an impurity is the cornerstone of its control. Patent literature reveals that Dihydro Lafutidine is a process-related impurity that can be formed during the synthesis of Lafutidine.[11][12] Specifically, its formation is associated with the use of hydrazine hydrate in the Ing-Manske reaction, a common method for preparing primary amines.[12] The reducing nature of hydrazine hydrate can lead to the unwanted reduction of the double bond in a key intermediate, resulting in the formation of the dihydro-analogue which then gets carried through to the final API.

Alternative synthetic routes that avoid the use of strong reducing agents or employ milder conditions for the deprotection step are therefore crucial for minimizing the formation of this impurity.[11]

Pharmacology and Toxicology of Dihydro Lafutidine as an Impurity

Currently, there is a lack of publicly available data on the specific pharmacological activity and toxicological profile of Dihydro Lafutidine. As an impurity, its potential to exert biological effects must be considered. The structural similarity to Lafutidine suggests a possibility of interaction with the H₂ receptor, although likely with different potency.

In the absence of specific data, the International Council for Harmonisation (ICH) Q3A(R2) guidelines provide a framework for the qualification of impurities.[7][8] The qualification threshold is the level at which an impurity needs to be assessed for its biological safety. If the level of Dihydro Lafutidine in the Lafutidine API exceeds this threshold, a comprehensive toxicological evaluation would be required. This could involve in-silico toxicity predictions, in-vitro genotoxicity assays, and potentially in-vivo studies.

The control of Dihydro Lafutidine to within acceptable limits, as defined by regulatory guidelines, is therefore a critical aspect of the quality control of Lafutidine.[5][6][13] The reporting threshold for impurities is typically 0.05%, while the identification and qualification thresholds are dependent on the maximum daily dose of the drug.[1][14][15]

Analytical Characterization and Control

The robust analytical characterization of Dihydro Lafutidine is essential for its use as a reference standard in the quality control of Lafutidine. This involves unequivocal structural elucidation and the development of validated analytical methods for its quantification.

Structural Elucidation

The definitive identification of Dihydro Lafutidine as a reference standard requires a suite of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the structure, particularly the absence of the vinyl protons and the presence of a saturated butyl chain that differentiates it from Lafutidine. While specific NMR data for Dihydro Lafutidine is not publicly available, its acquisition is a prerequisite for the qualification of a reference standard.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition. Tandem MS (MS/MS) studies would be employed to establish its fragmentation pattern, which can be used for its identification in complex matrices.

-

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule.